Cefazolin Impurity C
CAS No.: 56842-77-4
Cat. No.: VC0193760
Molecular Formula: C11H12N6O4S
Molecular Weight: 324.32 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56842-77-4 |
---|---|
Molecular Formula | C11H12N6O4S |
Molecular Weight | 324.32 g/mol |
IUPAC Name | (6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 |
Standard InChI Key | DGYURGWZOSQCFG-GMSGAONNSA-N |
Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O |
Introduction
Known Impurities in Cefazolin Sodium
Characterized Impurities in Research Literature
Research has identified several impurities in cefazolin sodium. A study published in 2013 isolated and characterized two previously unknown impurities from cefazolin sodium bulk drug substance using gradient reversed-phase high-performance liquid chromatography (HPLC) . These impurities were designated as:
-
Impurity-I (RRT 0.08): N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide
-
Impurity-II (RRT 0.20): 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
These impurities were observed to increase to levels of approximately 0.15% during stability studies, necessitating their complete characterization .
Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Structural Characteristics |
---|---|---|---|
7-Aminocephalosporanic Acid | C10H12N2O5S | 272.28 | Core cephalosporin structure, precursor in synthesis |
5-Methyl-1,3,4-thiadiazol-2-thiol (MMTD) | C3H4N2S2 | 132.21 | Side chain fragment, released during degradation |
Cefazoloic Acid | C14H16N8O5S3 | 472.53 | Hydrolysis product of the β-lactam ring |
Cefazolinamide | C14H15N9O3S3 | 453.52 | Amide derivative formed during degradation |
Impurity-I | Structure elucidated | Not specified | Contains tetrazole moiety, formed under acidic conditions |
Impurity-II | Structure elucidated | Not specified | Contains modified thiazine ring, formed under basic conditions |
The cephalosporin nucleus in cefazolin is susceptible to various degradation pathways, particularly affecting the β-lactam ring. The presence of the tetrazole and thiadiazole moieties also contributes to the formation of specific degradation products .
Analytical Technique | Key Parameters | Application in Impurity Analysis |
---|---|---|
Gradient RP-HPLC | Mobile phase composition, pH, column type | Separation and quantification of impurities at 0.1% levels |
LC-MS/MS | Ionization mode, m/z values of fragments | Molecular weight determination, structural fragments identification |
1H NMR | Chemical shifts, coupling constants | Hydrogen environments and bonding patterns |
13C NMR and DEPT | Chemical shifts of carbon atoms | Carbon skeleton and functional group determination |
FT-IR | Characteristic absorption bands | Functional group identification |
Formation Pathways of Cefazolin Impurities
Degradation Mechanisms
Cefazolin impurities can form through various degradation pathways depending on environmental conditions:
-
Acidic Degradation: Under acidic conditions and photolytic exposure (pH 3.5, UV light, 12 hours), Impurity-I forms at levels up to 3%. The degradation pathway involves hydrolysis of cefazolin to cefazoloic acid, followed by lactone formation, decarboxylation, bond migration, and expulsion of the cephem nucleus .
-
Basic Degradation: Under basic conditions with heating, Impurity-II forms at levels up to 10%. This pathway involves different chemical transformations of the cephalosporin structure .
-
Other Degradation Conditions: Additional impurities, including 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid can form under various stress conditions .
The β-lactam ring in cefazolin is particularly susceptible to hydrolysis, leading to ring opening and subsequent rearrangements. These reactions can be accelerated by pH extremes, elevated temperatures, light exposure, and certain metal ions.
Regulatory Considerations and Quality Control
Regulatory authorities, including the FDA and EMA, require thorough characterization of pharmaceutical impurities present above specific thresholds. For cefazolin, as with other antibiotics, impurity limits are established in pharmacopeial monographs such as the European Pharmacopoeia .
Key regulatory considerations include:
-
Identification threshold: Any unknown impurity present at levels above 0.1% in the drug substance must be identified and characterized .
-
Qualification threshold: Impurities above certain levels require safety evaluation.
-
Reporting threshold: All impurities above specified levels must be reported in regulatory submissions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume